molecular formula C12H15N3 B2611506 N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1797892-14-8

N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No. B2611506
CAS RN: 1797892-14-8
M. Wt: 201.273
InChI Key: LYHAFHMWNMWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) and c-Kit kinase. It was first synthesized in 2006 and has since been studied extensively for its potential use in cancer treatment.

Mechanism of Action

N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine works by inhibiting the activity of the PDGFR and c-Kit kinases, which are involved in the growth and proliferation of tumor cells. By blocking these kinases, N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine prevents the signaling pathways that lead to tumor growth and metastasis.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine is its specificity for PDGFR and c-Kit kinases, which allows for targeted inhibition of tumor cells without affecting normal cells. However, one limitation is its potential toxicity, which can limit its use in clinical trials.

Future Directions

For research on N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine include the development of more potent and selective inhibitors, as well as the exploration of its potential use in combination with other cancer therapies. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves several steps, starting with the reaction of 4,6-dichloro-5-nitropyrimidine with cyclopropylmethylamine to form 4,6-dichloro-5-nitro-N-cyclopropylmethylpyrimidine. This compound is then reacted with propargyl alcohol to produce N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine.

Scientific Research Applications

N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of tumor cells in vitro and in vivo, and has demonstrated efficacy against a variety of tumor types, including lung, breast, and prostate cancer.

properties

IUPAC Name

N-(cyclopropylmethyl)-6-methyl-N-prop-2-ynylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-6-15(8-11-4-5-11)12-7-10(2)13-9-14-12/h1,7,9,11H,4-6,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHAFHMWNMWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(CC#C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

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